molecular formula C22H23NO3S B5973870 N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5973870
M. Wt: 381.5 g/mol
InChI Key: DYGAFDQFAQGLRC-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further connected to a trimethylbenzene sulfonamide moiety.

Properties

IUPAC Name

2,4,6-trimethyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-16-13-17(2)22(18(3)14-16)27(24,25)23-20-9-11-21(12-10-20)26-15-19-7-5-4-6-8-19/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGAFDQFAQGLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-(benzyloxy)aniline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethylbenzene sulfonamide moiety is particularly effective in enhancing its antibacterial properties compared to other similar compounds.

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